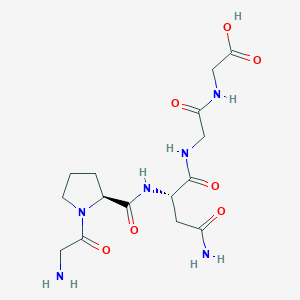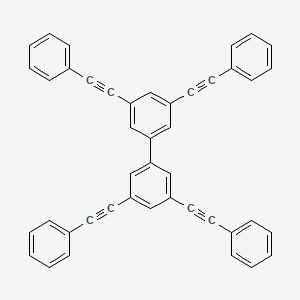
3,3',5,5'-Tetrakis(phenylethynyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethyl derivatives.
Substitution: The phenylethynyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation using bromine or nucleophilic substitution using sodium amide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce phenylethyl derivatives.
科学的研究の応用
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Molecular Architecture: Serves as a building block for the construction of complex molecular structures in supramolecular chemistry.
Catalysis: Investigated for its potential use as a ligand in catalytic reactions.
作用機序
The mechanism by which 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl exerts its effects is primarily related to its electronic structure The phenylethynyl groups contribute to the conjugation and electron delocalization within the molecule, enhancing its electronic properties This makes it suitable for applications in organic electronics and materials science
類似化合物との比較
- 3,3’,5,5’-Tetrakis(1-methylethyl)biphenyl-4,4’-diol
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 3,3’,5,5’-Tetrakis(benzimidazol-2-yl)biphenyl
Comparison: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is unique due to its multiple phenylethynyl groups, which provide enhanced conjugation and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high electronic conductivity and stability.
特性
CAS番号 |
478070-32-5 |
|---|---|
分子式 |
C44H26 |
分子量 |
554.7 g/mol |
IUPAC名 |
1-[3,5-bis(2-phenylethynyl)phenyl]-3,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26/c1-5-13-35(14-6-1)21-25-39-29-40(26-22-36-15-7-2-8-16-36)32-43(31-39)44-33-41(27-23-37-17-9-3-10-18-37)30-42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
InChIキー |
MCMAWMOESDGLBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


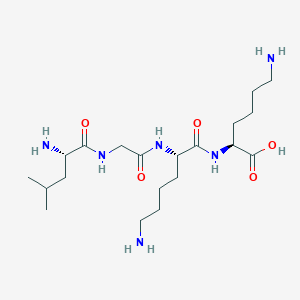
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
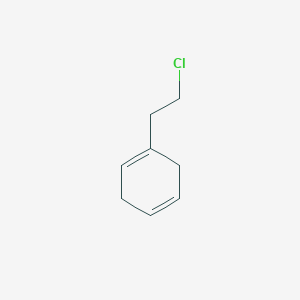
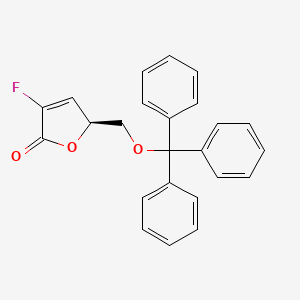
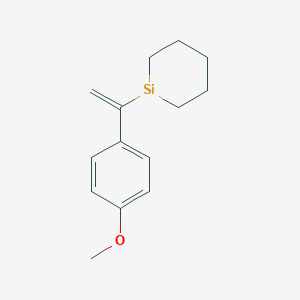
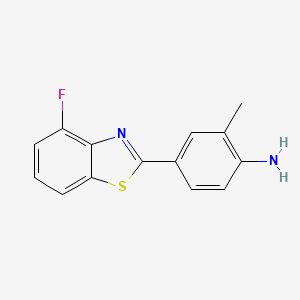
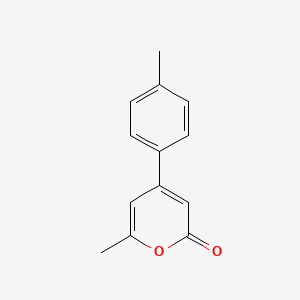
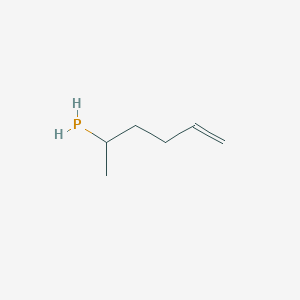
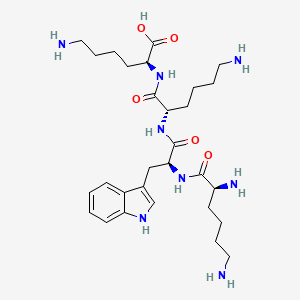
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
